N-methyl-9H-xanthene-9-carboxamide
Description
N-Methyl-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide featuring a methyl group attached to the carboxamide nitrogen. The xanthene core consists of a tricyclic aromatic system with two benzene rings fused to a central oxygen-containing heterocycle. This compound belongs to a broader class of xanthene carboxamides, which are studied for their diverse applications in fluorescence, medicinal chemistry, and materials science . For example, substituents on the carboxamide nitrogen significantly influence solubility, photostability, and biological activity .
Properties
IUPAC Name |
N-methyl-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-15(17)14-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)14/h2-9,14H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQDWOVPUMSOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-9H-xanthene-9-carboxamide can be synthesized through several methods. One common approach involves the reaction of 9H-xanthene-9-carboxylic acid with methylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as acetic anhydride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Oxidizing Agents: Various oxidizing agents depending on the desired product.
Dehydrating Agents: Acetic anhydride for amide bond formation.
Major Products Formed
The major products formed from these reactions include primary amines, oxidized derivatives, and substituted xanthenes .
Scientific Research Applications
N-methyl-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Xanthene carboxamides vary primarily in the substituents attached to the carboxamide nitrogen. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison of Xanthene Carboxamides
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -CN in N-(2-cyanophenyl)-derivative) enhance photostability and fluorescence quantum yield by reducing electron density on the xanthene core .
- Solubility : Alkyloxy substituents (e.g., -OCH₃ in N-(2-methoxyethyl)-derivative) improve aqueous solubility, making them suitable for biological assays .
Yield Trends :
- N-Alkyl Derivatives : Higher yields (e.g., 74–86% for N-alkylacridine carboxamides) are achieved with short-chain alkylamines due to reduced steric hindrance .
- Aromatic Derivatives : Lower yields (e.g., ~50–60%) are observed with bulky aryl amines, attributed to slower reaction kinetics .
Functional Comparisons
Insights :
- While this compound lacks direct fluorescence data, structurally related stilbene-xanthene hybrids () show 30-fold brighter fluorescence than Quin2, suggesting that xanthene carboxamides could be optimized for Ca²⁺ sensing .
- Selectivity for Ca²⁺ over Mg²⁺ in xanthene derivatives is influenced by the chelating site’s geometry and substituent electronics .
Q & A
Q. What are the standard synthetic routes for N-methyl-9H-xanthene-9-carboxamide, and what coupling agents are typically employed?
Methodological Answer: The synthesis typically involves two stages: (1) preparation of the xanthene core and (2) introduction of the methyl carboxamide group. A common approach is the coupling of 9H-xanthene-9-carboxylic acid with methylamine using carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), catalyzed by 4-dimethylaminopyridine (DMAP) . Reaction conditions (e.g., anhydrous solvents, 0–25°C) are critical to minimize side reactions.
Key Reagents and Conditions:
| Reagent/Condition | Role | Reference |
|---|---|---|
| DCC/DMAP | Amide bond formation | |
| Dichloromethane (DCM) | Solvent | |
| 24–48 hr reaction time | Ensures complete conversion |
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
Methodological Answer: NMR analysis focuses on:
- ¹H NMR :
- Aromatic protons (xanthene core): δ 6.8–8.2 ppm (multiplet).
- Methylamide group: δ 2.8–3.2 ppm (singlet for –NCH₃).
- ¹³C NMR :
- Carbonyl (C=O): ~168–170 ppm.
- Quaternary carbons (xanthene): ~120–140 ppm .
Deviations from expected signals indicate impurities or incorrect functionalization.
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Waste Disposal : Collect in sealed containers for incineration or authorized hazardous waste management .
Advanced Research Questions
Q. What methodological approaches analyze interactions between this compound and biological macromolecules?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) and refine structures using SHELXL to map binding pockets .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized receptors .
- Fluorescence Quenching : Monitor changes in intrinsic tryptophan fluorescence of proteins upon ligand binding .
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model conformational stability of the xanthene core under physiological conditions .
Example DFT Results:
| Property | Calculated Value | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | |
| Dipole Moment | 3.8 Debye |
Q. What strategies optimize the fluorescent properties of this compound derivatives for bioimaging?
Methodological Answer:
- Structural Modifications : Introduce electron-donating groups (e.g., –OCH₃) to the xanthene core to redshift emission wavelengths .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to enhance quantum yield.
- Two-Photon Absorption (TPA) : Design derivatives with extended π-conjugation for deep-tissue imaging applications .
Q. How do ring-puckering dynamics of the xanthene core influence the stability of this compound?
Methodological Answer:
Q. What chromatographic techniques ensure high-purity isolation of this compound?
Methodological Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for baseline separation. Monitor at 254 nm .
- Validation : Compare retention times with synthetic standards and quantify impurities via peak integration (<1% threshold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
